![molecular formula C23H18N6O2 B3825598 N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]
Overview
Description
N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea], commonly known as MPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPU is a symmetrical molecule that contains two urea groups connected by a 4-methyl-1,3-phenylene bridge.
Mechanism of Action
The mechanism of action of MPU is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In particular, MPU has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in various signaling pathways. MPU has also been shown to bind to the ATP-binding site of the kinase domain of the epidermal growth factor receptor, thereby inhibiting its activity.
Biochemical and Physiological Effects:
MPU has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that MPU can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. MPU has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus. In addition, MPU has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using MPU in lab experiments is its high purity and stability, which allows for accurate and reproducible results. MPU is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using MPU is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the research on MPU. One direction is the development of new MPU derivatives with improved pharmacological properties. Another direction is the investigation of the potential applications of MPU in other fields, such as energy storage and sensing. Furthermore, the elucidation of the mechanism of action of MPU could provide insights into the development of new therapeutic agents for various diseases.
Scientific Research Applications
MPU has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, MPU has been investigated for its antitumor, antiviral, and antimicrobial activities. In material science, MPU has been used as a building block for the synthesis of supramolecular polymers and metal-organic frameworks. In catalysis, MPU has been employed as a ligand for the synthesis of chiral catalysts.
properties
IUPAC Name |
1-(2-cyanophenyl)-3-[3-[(2-cyanophenyl)carbamoylamino]-4-methylphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-15-10-11-18(26-22(30)27-19-8-4-2-6-16(19)13-24)12-21(15)29-23(31)28-20-9-5-3-7-17(20)14-25/h2-12H,1H3,(H2,26,27,30)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPWAMJVKUGXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C#N)NC(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(4-Methyl-1,3-phenylene)bis(3-(2-cyanophenyl)urea) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



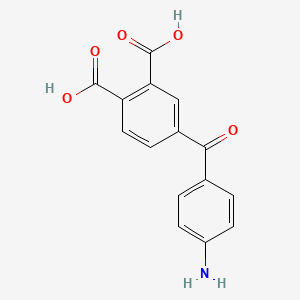
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)
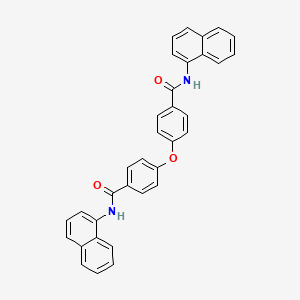

![4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3825557.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)
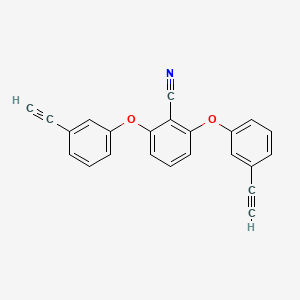
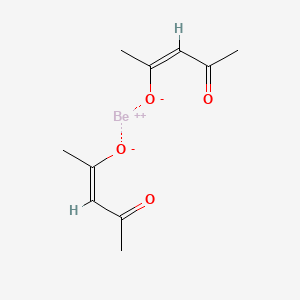
![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)
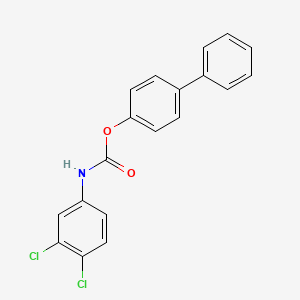
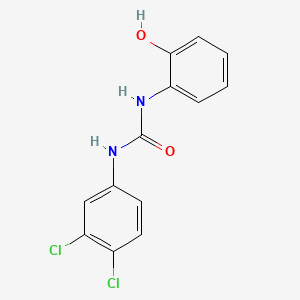
![2,2'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylenenitrilomethylylidene)]diphenol](/img/structure/B3825602.png)
![N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)